molecular formula C40H56O4P2 B12505359 (R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine

(R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine

Cat. No.: B12505359
M. Wt: 662.8 g/mol
InChI Key: DZZSJAICIDUEHL-UHFFFAOYSA-N
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Description

®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine is an organophosphorus compound commonly used as a ligand in coordination chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine typically involves the reaction of dicyclohexylphosphine with a suitable precursor under controlled conditions. One common method includes the use of a Grignard reagent to introduce the phosphine groups, followed by cyclization to form the dioxine structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. These reactions typically occur under mild to moderate conditions, often in the presence of a solvent like tetrahydrofuran (THF) or dichloromethane .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various metal complexes when used as a ligand in coordination chemistry .

Mechanism of Action

The mechanism by which ®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The molecular targets include metal centers in enzymes and synthetic catalysts, where it facilitates electron transfer and stabilizes reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine is unique due to its specific dioxine backbone, which provides distinct steric and electronic properties. This uniqueness allows it to form more stable and selective complexes with certain metal centers, enhancing its effectiveness in catalytic processes .

Properties

Molecular Formula

C40H56O4P2

Molecular Weight

662.8 g/mol

IUPAC Name

dicyclohexyl-[5-(6-dicyclohexylphosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]phosphane

InChI

InChI=1S/C40H56O4P2/c1-5-13-29(14-6-1)45(30-15-7-2-8-16-30)35-23-21-33-39(43-27-25-41-33)37(35)38-36(24-22-34-40(38)44-28-26-42-34)46(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h21-24,29-32H,1-20,25-28H2

InChI Key

DZZSJAICIDUEHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(C=C3)OCCO4)C5=C(C=CC6=C5OCCO6)P(C7CCCCC7)C8CCCCC8

Origin of Product

United States

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